molecular formula C14H15NO B3054436 2-(1-Anilinoethyl)phenol CAS No. 60399-07-7

2-(1-Anilinoethyl)phenol

Cat. No.: B3054436
CAS No.: 60399-07-7
M. Wt: 213.27 g/mol
InChI Key: DBHJSOJEDRTHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Anilinoethyl)phenol is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Asymmetric Dearomatization (CADA) Reactions of Phenol and Aniline Derivatives

Phenols, including 2-(1-Anilinoethyl)phenol, are widely utilized in both industrial and academic sectors. They are primarily used in Catalytic Asymmetric Dearomatization (CADA) reactions to construct highly functionalized cyclohexadienones. The challenge in these reactions is controlling the selectivity and overcoming the loss of aromaticity. Recent progress in CADA reactions of phenol and aniline derivatives has provided efficient ways to achieve this, highlighting the significance of these compounds in the synthesis of complex molecules (Wu, Zhang, & You, 2016).

Benzoxazine Synthesis and Chemical Properties

This compound and its derivatives are key reactants in the synthesis of 2-substituted 1,3-benzoxazines. These compounds demonstrate the versatility of phenol and aniline derivatives in developing materials with valuable chemical and thermal properties. They are characterized using techniques like NMR, FTIR, and Raman spectroscopies, and their thermal properties are studied using differential scanning calorimetry (DSC). This research signifies the pivotal role of these derivatives in material science, especially in the synthesis of novel polymers and materials with unique thermal and chemical characteristics (Cui, Arza, Froimowicz, & Ishida, 2020).

Monitoring Reduction Reactions of Phenol Compounds

The reduction reactions of compounds like 2-((phenylimino)methyl)phenol, closely related to this compound, are crucial for understanding the chemical transformations and synthesis of new molecules. The study of these reactions, especially monitoring the conversion of C=N double bond to C–N in solution, provides insights into the reactivity and potential applications of these compounds in various chemical syntheses. Infrared spectroscopy is commonly used for in situ monitoring of these reactions, indicating the importance of these methods in understanding the fundamental aspects of chemical transformations (Turhan & Yasar, 2020).

Electrocatalytic Oxidation of Aniline

Electrocatalytic oxidation is an essential process in environmental chemistry, particularly for the degradation of organic pollutants like aniline. This compound, being structurally related to aniline, shares relevance in the study of degradation pathways and the generation of hydroxyl radicals. The understanding of these processes is crucial for the development of effective methods for water treatment and pollution control (Li, Wang, Zhou, & Ni, 2003).

Properties

IUPAC Name

2-(1-anilinoethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11(13-9-5-6-10-14(13)16)15-12-7-3-2-4-8-12/h2-11,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHJSOJEDRTHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397079
Record name 2-(1-anilinoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60399-07-7
Record name 2-(1-anilinoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Anilinoethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(1-Anilinoethyl)phenol
Reactant of Route 3
Reactant of Route 3
2-(1-Anilinoethyl)phenol
Reactant of Route 4
Reactant of Route 4
2-(1-Anilinoethyl)phenol
Reactant of Route 5
Reactant of Route 5
2-(1-Anilinoethyl)phenol
Reactant of Route 6
Reactant of Route 6
2-(1-Anilinoethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.